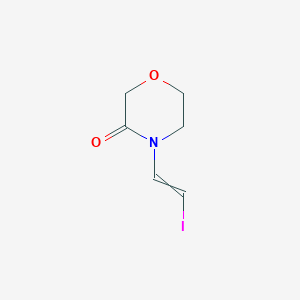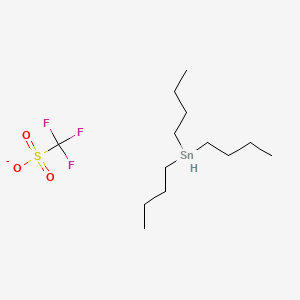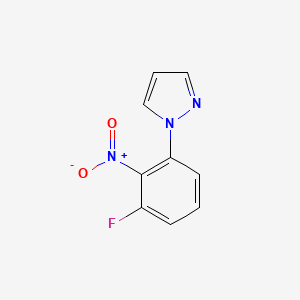
buta-1,3-diene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fluoruro de buta-1,3-dieno-1-sulfonilo es un compuesto orgánico con la fórmula molecular C4H5FO2S. Es un derivado del butadieno, con un grupo sulfonil fluoruro unido al primer carbono del sistema dieno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El fluoruro de buta-1,3-dieno-1-sulfonilo se puede sintetizar mediante varios métodos. Un enfoque común implica la deshalogenación de α-halo-1,3-dienilsulfonil fluoruros en presencia de polvo de zinc y ácido acético. Este método alcanza una alta quimio- y estereoselectividad . Otro método implica el acoplamiento de Suzuki−Miyaura mediado por paladio, sin base, de alcoholes propargílicos y ácidos borónicos, seguido de un proceso de hidropaladiolación/deshidropaladiolación .
Métodos de Producción Industrial
Los métodos de producción industrial para el fluoruro de buta-1,3-dieno-1-sulfonilo no están bien documentados en la literatura. Los métodos mencionados anteriormente se pueden escalar para aplicaciones industriales, siempre que las condiciones de reacción se optimicen para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El fluoruro de buta-1,3-dieno-1-sulfonilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo sulfonil fluoruro.
Reacciones de Cicloadición: El sistema dieno permite reacciones de cicloadición, como las reacciones de Diels-Alder.
Reacciones de Reducción: El compuesto se puede reducir en condiciones apropiadas para obtener diferentes productos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en reacciones que involucran fluoruro de buta-1,3-dieno-1-sulfonilo incluyen polvo de zinc, ácido acético, catalizadores de paladio y ácidos borónicos . Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas suaves y catalizadores específicos para lograr una alta selectividad.
Productos Principales Formados
Los productos principales formados a partir de reacciones que involucran fluoruro de buta-1,3-dieno-1-sulfonilo dependen del tipo de reacción. Por ejemplo, las reacciones de sustitución pueden producir ésteres de sulfonato, mientras que las reacciones de cicloadición pueden producir compuestos cíclicos.
Aplicaciones Científicas De Investigación
El fluoruro de buta-1,3-dieno-1-sulfonilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del fluoruro de buta-1,3-dieno-1-sulfonilo implica su interacción con objetivos moleculares a través de su grupo reactivo de sulfonil fluoruro. Este grupo puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a la inhibición de la actividad enzimática o la modificación de las vías moleculares . El sistema dieno también permite interacciones con otras moléculas a través de reacciones de cicloadición, contribuyendo a su versatilidad en la síntesis química.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al fluoruro de buta-1,3-dieno-1-sulfonilo incluyen:
Fluoruro de etenilsulfonilo: Otro derivado de sulfonil fluoruro con reactividad similar pero diferentes propiedades estructurales.
Fluoruro de nonafluorobutansulfonilo: Un sulfonil fluoruro perfluorinado con propiedades y aplicaciones químicas distintas.
Unicidad
El fluoruro de buta-1,3-dieno-1-sulfonilo es único debido a su combinación de un sistema dieno y un grupo sulfonil fluoruro. Esta doble funcionalidad le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un compuesto valioso en la química sintética y la investigación medicinal.
Propiedades
Fórmula molecular |
C4H5FO2S |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
buta-1,3-diene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2 |
Clave InChI |
AIIIUATWZPUYHX-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
